5-Chloro-2-methoxyphenylboronic acid
Overview
Description
5-Chloro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO3 and a molecular weight of 186.40 g/mol . It is a white to off-white crystalline powder . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylboronic acid typically involves the borylation of 2-chloroanisole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and cost efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base to form biaryl compounds .
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at temperatures ranging from 80°C to 120°C under inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxyphenylboronic acid is extensively used in organic synthesis for the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of complex molecules and natural products .
Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors and sensor molecules . They can form reversible covalent bonds with diols, making them useful in the detection and quantification of sugars and other biomolecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals . It is also employed in the development of advanced materials such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxyphenylboronic acid in Suzuki-Miyaura reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorophenylboronic acid
- 3-Chloro-6-methoxyphenylboronic acid
- 5-Chloro-2-methoxybenzoic acid
Uniqueness: 5-Chloro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions . Its chloro and methoxy substituents influence its electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-48-4 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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